molecular formula C8H11ClN2 B14840575 2-(4-Chloro-3-methylpyridin-2-YL)ethanamine

2-(4-Chloro-3-methylpyridin-2-YL)ethanamine

Cat. No.: B14840575
M. Wt: 170.64 g/mol
InChI Key: MXXAJEXEXSWMNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chloro-3-methylpyridin-2-YL)ethanamine is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chloro group at the 4th position and a methyl group at the 3rd position of the pyridine ring, with an ethanamine chain attached to the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chloro-3-methylpyridin-2-YL)ethanamine typically involves the following steps:

    Starting Material: The synthesis begins with 4-chloro-3-methylpyridine.

    Alkylation: The pyridine derivative undergoes alkylation with an appropriate alkylating agent, such as ethylamine, under basic conditions to introduce the ethanamine chain.

    Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve large-scale alkylation reactions using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Chloro-3-methylpyridin-2-YL)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the chloro group to other functional groups such as amines.

    Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amines or other reduced derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

2-(4-Chloro-3-methylpyridin-2-YL)ethanamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-3-methylpyridin-2-YL)ethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

    2-(6-Methylpyridin-2-YL)ethanamine: Similar structure but with a methyl group at the 6th position.

    2-(Pyridin-2-YL)ethanamine: Lacks the chloro and methyl groups, making it less specific in its interactions.

Uniqueness: 2-(4-Chloro-3-methylpyridin-2-YL)ethanamine is unique due to the presence of both chloro and methyl groups, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance its binding affinity to specific targets, making it a valuable compound in medicinal chemistry and other applications.

Properties

Molecular Formula

C8H11ClN2

Molecular Weight

170.64 g/mol

IUPAC Name

2-(4-chloro-3-methylpyridin-2-yl)ethanamine

InChI

InChI=1S/C8H11ClN2/c1-6-7(9)3-5-11-8(6)2-4-10/h3,5H,2,4,10H2,1H3

InChI Key

MXXAJEXEXSWMNM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN=C1CCN)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.